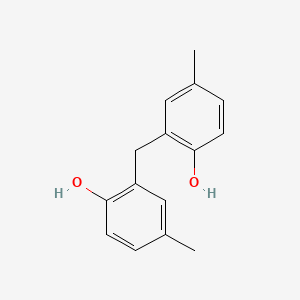

2,2'-Methylenebis(4-methylphenol)

Description

The exact mass of the compound Phenol, 2,2'-methylenebis[4-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Methylenebis(4-methylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Methylenebis(4-methylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-10-3-5-14(16)12(7-10)9-13-8-11(2)4-6-15(13)17/h3-8,16-17H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXYQEHISUMZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062923 | |

| Record name | Phenol, 2,2'-methylenebis[4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3236-63-3 | |

| Record name | 2,2′-Methylenebis(4-methylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,2'-methylenebis(4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2'-methylenebis[4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-methylenebis[4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenedi-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

mechanism of action of 2,2'-Methylenebis(4-methylphenol) as an antioxidant

An In-Depth Technical Guide to the Antioxidant Mechanism of 2,2'-Methylenebis(4-methylphenol)

Abstract

2,2'-Methylenebis(4-methyl-6-tert-butylphenol), a prominent synthetic phenolic antioxidant, plays a crucial role in mitigating oxidative degradation in various materials and has been a subject of interest in biomedical research.[1][2][3] This technical guide provides a comprehensive exploration of its core mechanisms of action as an antioxidant. We delve into the chemical principles of radical scavenging, the unique influence of its bisphenolic structure, and the formation of stabilized radical species. Furthermore, this guide presents detailed, field-proven experimental protocols for quantifying its antioxidant capacity, discusses its interactions within biological contexts, and considers its toxicological profile. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically grounded understanding of this important antioxidant.

Introduction to Phenolic Antioxidants and 2,2'-Methylenebis(4-methylphenol)

The Challenge of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. ROS, such as peroxyl radicals (ROO•), are highly reactive molecules that can damage cellular components including lipids, proteins, and DNA. Phenolic antioxidants are a critical class of compounds that counteract this damage by neutralizing free radicals, thereby terminating the oxidative chain reactions.[4]

The Phenolic Antioxidant Framework

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical.[4][5] This process is energetically favorable because the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring. The efficacy of a phenolic antioxidant is determined by the stability of this phenoxyl radical and the bond dissociation enthalpy (BDE) of the phenolic O-H bond.

Profile of 2,2'-Methylenebis(4-methylphenol)

2,2'-Methylenebis(4-methyl-6-tert-butylphenol), also known as Antioxidant 2246, is a sterically hindered bisphenol.[1] Its structure features two phenolic rings linked by a methylene bridge, with bulky tert-butyl groups ortho to the hydroxyl functions. These structural features are critical to its function and stability.

| Property | Value | Source |

| IUPAC Name | 2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | [1] |

| CAS Number | 119-47-1 | [6] |

| Molecular Formula | C23H32O2 | [1] |

| Molecular Weight | 340.50 g/mol |

Core Antioxidant Mechanisms

Primary Mechanism: Hydrogen Atom Transfer (HAT)

The principal mechanism by which 2,2'-Methylenebis(4-methylphenol) neutralizes free radicals is through Hydrogen Atom Transfer (HAT).[7][8] In this process, the phenol donates its hydroxyl hydrogen to a reactive radical (R•), effectively quenching it and terminating the oxidative chain reaction. The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical and sterically hinder it from participating in further undesirable reactions.

Caption: General Hydrogen Atom Transfer (HAT) mechanism for phenolic antioxidants.

The Influence of the Bisphenol Structure

The presence of two phenolic moieties within the same molecule introduces unique mechanistic aspects. After the donation of the first hydrogen atom, an intramolecular hydrogen bond can form between the remaining hydroxyl group and the newly formed phenoxyl radical.[9] This interaction can stabilize the radical, but it may also slightly decrease the donation ability of the second hydroxyl group.[9][10] The overall effect is a molecule capable of quenching two radicals, albeit with potentially different reaction kinetics for the first and second hydrogen donations.[10]

Caption: Formation of a stabilized phenoxyl radical from 2,2'-Methylenebis(4-methylphenol).

Experimental Validation of Antioxidant Activity

To quantify the antioxidant capacity of 2,2'-Methylenebis(4-methylphenol), a suite of standardized in vitro assays is employed. Each assay leverages a different chemical principle, providing a more complete picture of the compound's antioxidant profile.[5] Commonly used methods include the DPPH, ABTS, and ORAC assays.[7][11]

Protocol: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 515 nm.[11]

Methodology:

-

Preparation of DPPH Stock Solution: Prepare a 60 µM solution of DPPH in methanol. This solution should have a deep violet color.[11]

-

Sample Preparation: Dissolve 2,2'-Methylenebis(4-methylphenol) in a suitable solvent (e.g., methanol) to create a stock solution, from which a series of dilutions are made.

-

Reaction: In a 96-well microplate, add 5 µL of each sample dilution to individual wells.

-

Initiation: Add 195 µL of the 60 µM DPPH solution to each well to initiate the reaction.[11] Include a control (solvent only) and a blank (methanol only).

-

Incubation: Incubate the plate in the dark at room temperature for 60 minutes.[11]

-

Measurement: Measure the absorbance of each well at 515 nm using a microplate reader.[11]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol: ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of a hydrogen-donating antioxidant, the radical is quenched, and the solution loses color. The change is measured spectrophotometrically.[11]

Methodology:

-

Preparation of ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of ~0.70 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of 2,2'-Methylenebis(4-methylphenol).

-

Reaction: Add 10 µL of each sample dilution to a microplate well, followed by 190 µL of the ABTS•+ working solution.[11]

-

Incubation: Incubate the plate for 60 minutes.[11]

-

Measurement: Measure the absorbance at 734 nm or 750 nm.[11]

-

Calculation: Compare the results to a standard curve prepared with Trolox (a water-soluble vitamin E analog) to express the antioxidant capacity as Trolox Equivalents (TEAC).[11]

Advanced Mechanistic Insights & Biological Context

Interaction with Biological Systems: Mitochondrial Effects

Beyond direct radical scavenging, some phenolic compounds can interact with biological membranes and organelles. Studies on a structurally similar compound, 2,2'-methylenebis(4-ethyl-6-tert-butylphenol), have shown that it can act as an uncoupler of oxidative phosphorylation in liver mitochondria at low concentrations, while acting as a respiratory inhibitor at higher concentrations.[12] This uncoupling effect could contribute to weight loss and other physiological changes observed in toxicity studies.[12] Such interactions highlight the importance of understanding the broader biological effects of these molecules beyond simple antioxidant chemistry.

Toxicological Profile and Implications for Drug Development

While an effective antioxidant, high doses of 2,2'-Methylenebis(4-methylphenol) have been associated with toxicity. Studies in rats have demonstrated dose-dependent toxicity to the liver and reproductive organs, including testicular and ovarian atrophy.[13] Furthermore, research using zebrafish models has pointed to potential developmental and neurobehavioral toxicity.[2] These findings are critical for risk assessment and underscore the need to carefully consider dose and application when developing therapeutic strategies based on this molecular scaffold. The potential for endocrine disruption is also a consideration for bisphenolic compounds.[1]

Summary and Future Perspectives

2,2'-Methylenebis(4-methylphenol) exerts its antioxidant effect primarily through the mechanism of hydrogen atom transfer, a process facilitated by its sterically hindered phenolic hydroxyl groups. Its bisphenolic nature allows for the quenching of two radical species and introduces the potential for intramolecular hydrogen bonding to stabilize the resulting phenoxyl radical. Its efficacy can be robustly quantified using established in vitro assays like DPPH and ABTS.

However, for drug development professionals, it is crucial to recognize that its mechanism of action is not confined to simple radical scavenging. Interactions with mitochondrial function and a documented toxicological profile at higher concentrations necessitate a cautious and comprehensive approach to its application.[12][13]

Future research should focus on elucidating the structure-activity relationships that separate its antioxidant efficacy from its toxic effects. The development of derivatives that retain potent radical-scavenging capabilities while exhibiting a cleaner safety profile represents a promising avenue for the design of novel therapeutics for oxidative stress-related diseases.

References

- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021-04-20). JoVE.

- Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2025-08-07).

- Phenol-Based Antioxidants and the in Vitro Methods Used for Their Assessment. (2012-03-01).

- Antioxidant Activity of Natural Phenols and Derived Hydroxyl

- Thermochemical and Kinetic Studies of a Bisphenol Antioxidant.

- In vitro antioxidant activity and polyphenolic content of commonly used spices

- Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts. CABI Digital Library.

- Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2.

- Catalytic synthesis of benign bisphenols. (DiVA portal).

- Synthesis and estrogenic activity of bisphenol a mono- and di-beta-D-glucopyranosides, plant metabolites of bisphenol A. PubMed.

- Antioxidants and stabilizers. LII. Sensitized photooxidation of 2,6‐di‐tert‐butyl‐4‐methylphenol. (2025-08-07).

- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). PubChem.

- Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish. (2023-11-15). PubMed.

- Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids. (2023-08-11). RSC Publishing.

- 2,2′-Methylenebis(4-methyl-6-tert-butylphenol). TargetMol.

- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol): Antioxidant Use, Catalytic Degradation, and Toxicological Effects. (2025-09-22). ChemicalBook.

- THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. (2025-08-06).

- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022-04-03). Frontiers.

- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022-04-04). NIH.

- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. the NIST WebBook.

- Compound 526594: Phenol, 2,2'-methylenebis[4-methyl-, TMS.

- Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol)

- Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol)

- Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)

- 2,2′-Methylenebis(6-tert-butyl-4-methylphenol). Sigma-Aldrich. 04AwHVrf4BtIAic5ohiLbe9eOqASWIlasqg==)

Sources

- 1. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. "Phenol-Based Antioxidants and the in Vitro Methods Used for Their Asse" by Brian D. Craft, Adrian Kerrihard et al. [digitalcommons.montclair.edu]

- 6. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]

- 7. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 8. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 12. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Free Radical Scavenging Activity of 2,2'-Methylenebis(4-methylphenol)

Abstract

2,2'-Methylenebis(4-methylphenol), a sterically hindered phenolic antioxidant, is a compound of significant industrial importance, utilized to prevent oxidative degradation in materials such as polymers, rubbers, and oils.[1] Its efficacy is rooted in its molecular structure, which is optimized for the neutralization of free radicals. This guide provides a comprehensive technical examination of the free radical scavenging activity of 2,2'-Methylenebis(4-methylphenol). We will explore the core chemical mechanisms that govern its antioxidant function, present detailed, field-proven protocols for its quantitative evaluation using standard spectrophotometric assays, and discuss the interpretation of the resulting data. The objective is to equip researchers and professionals with the foundational knowledge and practical methodologies required to assess and understand the antioxidant performance of this compound.

Introduction: The Role of Phenolic Antioxidants in Mitigating Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a system to detoxify these reactive intermediates, is a primary driver of degradation in both biological systems and industrial materials.[2][3][4] Free radicals, such as the hydroxyl (•OH) and peroxyl (ROO•) radicals, are highly reactive molecules with unpaired electrons that can initiate chain reactions, leading to cellular damage or loss of material integrity.

Synthetic phenolic antioxidants are a critical class of stabilizers designed to interrupt these damaging chain reactions. 2,2'-Methylenebis(4-methylphenol), also known by trade names such as Antioxidant 2246, is a prominent member of this class.[5][6] It is a bisphenol, featuring two phenol rings linked by a methylene bridge. Its chemical structure is specifically engineered to function as a potent free radical scavenger, making it an invaluable additive in applications requiring long-term stability.

The Mechanistic Basis of Free Radical Scavenging

The antioxidant activity of phenolic compounds like 2,2'-Methylenebis(4-methylphenol) is predominantly governed by their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to a free radical, thereby neutralizing it. This process transforms the antioxidant into a radical, which must be significantly more stable and less reactive than the initial radical to effectively terminate the oxidative chain. The principal mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][7][8][9]

Hydrogen Atom Transfer (HAT) Mechanism

The HAT mechanism is considered the primary pathway for hindered phenolic antioxidants.[8][10][11]

-

Donation: The phenolic antioxidant (ArOH) directly donates the hydrogen atom from its hydroxyl group to a free radical (R•).

-

Neutralization: The free radical is quenched, forming a stable, non-radical species (RH).

-

Phenoxyl Radical Formation: The antioxidant is converted into a phenoxyl radical (ArO•).

The efficacy of this process is dictated by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen donation. The structure of 2,2'-Methylenebis(4-methylphenol) is optimized to lower this BDE and stabilize the resulting phenoxyl radical:

-

Electron-Donating Groups: The methyl and tert-butyl groups at the para and ortho positions, respectively, are electron-donating. They increase the electron density of the aromatic ring, which weakens the O-H bond and stabilizes the subsequent phenoxyl radical through resonance.[12]

-

Steric Hindrance: The bulky tert-butyl groups ortho to the hydroxyl moiety provide steric shielding. This hindrance enhances the stability of the phenoxyl radical, preventing it from propagating new radical chains.

Single Electron Transfer followed by Proton Transfer (SET-PT)

In the SET-PT mechanism, the process occurs in two steps:

-

Electron Transfer: The phenol donates an electron to the free radical, forming a phenol radical cation (ArOH•+) and an anion (R⁻).

-

Proton Transfer: The phenol radical cation then transfers a proton to the anion, yielding the stabilized phenoxyl radical (ArO•) and the neutralized molecule (RH).

This pathway is more prevalent in polar solvents that can stabilize the charged intermediates.[7][8] For sterically hindered phenols in nonpolar media (typical for their industrial applications), the HAT mechanism is generally favored.

Standardized Methodologies for In-Vitro Evaluation

To quantify the free radical scavenging activity of 2,2'-Methylenebis(4-methylphenol), standardized, reproducible in-vitro assays are employed. The DPPH and ABTS assays are the most common and reliable methods for this purpose, both relying on spectrophotometric detection.[3][9][13][14]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of Causality: The DPPH assay is based on the neutralization of the stable DPPH• radical.[9] DPPH• is a deep violet-colored radical that absorbs light strongly at approximately 517 nm. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to its non-radical form, DPPH-H, which is pale yellow. The reduction in the concentration of DPPH• is directly proportional to the antioxidant capacity of the sample, quantifiable as a decrease in absorbance.[14][15]

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. This solution should be freshly made and stored in an amber bottle in the dark to prevent photodegradation.[14][16]

-

Test Compound Stock Solution: Prepare a stock solution of 2,2'-Methylenebis(4-methylphenol) (e.g., 1 mg/mL) in the same solvent.

-

Standard Solution: Prepare a stock solution of a standard antioxidant, such as Trolox or Butylated Hydroxytoluene (BHT), for comparison.

-

-

Assay Procedure (96-Well Plate Format):

-

Prepare serial dilutions of the test compound and standard in the microplate wells.

-

Add 20 µL of each sample or standard dilution to the wells.

-

Prepare a blank control containing only the solvent.

-

Initiate the reaction by adding 200 µL of the DPPH working solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[14][16]

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[14]

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[14] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Plot the % Scavenging against the concentration of the test compound and determine the IC50 value —the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle of Causality: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[17][18] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. This produces a characteristic blue-green solution with maximum absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's concentration and potency. This assay is versatile as it is effective for both hydrophilic and lipophilic compounds.[17]

Experimental Protocol:

-

Reagent Preparation:

-

ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.[19]

-

ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

-

Test Compound and Standard Solutions: Prepare as described for the DPPH assay. Trolox is the most common standard for this assay.

-

-

Assay Procedure (96-Well Plate Format):

-

Add 5 µL of the serially diluted test compound, standard, or solvent (for blank) to the microplate wells.

-

Add 200 µL of the ABTS•+ working solution to each well.

-

Mix and incubate at room temperature for a defined period (e.g., 5-6 minutes).[20]

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.

-

The results are often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined by comparing the scavenging activity of the test compound to a standard curve generated with Trolox.

-

Quantitative Data and Comparative Performance

While specific comparative studies detailing the IC50 of 2,2'-Methylenebis(4-methylphenol) were not prevalent in the surveyed literature[20], its potent radical scavenging activity has been confirmed.[21] The performance of an antioxidant is typically benchmarked against established standards. The table below provides a conceptual framework for interpreting the data obtained from these assays.

| Compound | Assay | Key Metric | Interpretation of Result |

| 2,2'-Methylenebis(4-methylphenol) | DPPH | IC50 (µM) | A low value signifies high potency, indicating that a small concentration is needed to scavenge 50% of radicals. |

| ABTS | TEAC | A high value indicates that the antioxidant capacity is greater than or equivalent to that of Trolox. | |

| BHT (Butylated Hydroxytoluene) | DPPH/ABTS | IC50 / TEAC | A common synthetic phenolic antioxidant standard used for direct performance comparison. |

| Trolox (Vitamin E analog) | DPPH/ABTS | IC50 / TEAC | A water-soluble analog of Vitamin E, serving as the universal standard for the ABTS assay (TEAC is expressed relative to Trolox). |

| Ascorbic Acid (Vitamin C) | DPPH/ABTS | IC50 / TEAC | A potent natural antioxidant often used as a positive control, known for its rapid scavenging kinetics. |

Note: The actual quantitative values can vary based on specific experimental conditions, including solvent choice, incubation time, and temperature.

Conclusion

2,2'-Methylenebis(4-methylphenol) is a highly effective synthetic antioxidant whose function is deeply rooted in its chemical structure. Its free radical scavenging capability is primarily driven by a Hydrogen Atom Transfer (HAT) mechanism, facilitated by two sterically hindered phenolic hydroxyl groups. The electron-donating alkyl substituents on the phenol rings further enhance this activity by lowering the O-H bond dissociation enthalpy and stabilizing the resulting phenoxyl radical.

The antioxidant potency of this compound can be reliably and quantitatively assessed using standardized in-vitro methods such as the DPPH and ABTS assays. These protocols provide a self-validating system for determining key performance metrics like the IC50 value and Trolox Equivalent Antioxidant Capacity. A thorough understanding of both the underlying chemical mechanisms and the empirical testing methodologies is essential for researchers and professionals seeking to leverage the protective properties of 2,2'-Methylenebis(4-methylphenol) in drug development and material science applications.[1][22][23]

References

- Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis. RSC Publishing.

- ABTS Antioxidant Capacity Assay. G-Biosciences.

- ABTS/TAC Methodology: Main Milestones and Recent Applic

- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P

- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

- ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.

- Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism.

- Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine. PMC - NIH.

- Phenolic Hydrogen Transfer by Molecular Oxygen and Hydroperoxyl Radicals. Insights into the Mechanism of the Anthraquinone Process.

- Hybrids of Gallic Acid@SiO2 and {Hyaluronic-Acid Counterpats}@SiO2 against Hydroxyl (OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity.

- A Comparative Performance Analysis: 2,2'-Methylenebis(4-t-butylphenol) Versus Novel Antioxidant Compounds. Benchchem.

- Experimental and theoretical investigations of the antioxidant activity of 2,2′‐methylenebis(4,6‐dialkylphenol) compounds. SciSpace.

- DPPH Antioxidant Assay. G-Biosciences.

- A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds. Benchchem.

- Does anyone know an easy protocol for DPPH assay?

- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). PubChem.

- Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish. PubMed.

- CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol).

- DPPH Radical Scavenging Assay. MDPI.

- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH.

- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). PubChem.

- Molecular Mechanisms behind Free Radical Scavengers Function against Oxid

- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel

- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel

- High-Performance Antioxidant: Understanding 4,4'-Butylidenebis(6-tert-butyl-m-cresol) for Enhanced Product Stability. Helvetic BioPharma.

- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. NIST WebBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 4. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen Atom Transfer from HOO. to ortho‐Quinones Explains the Antioxidant Activity of Polydopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 20. benchchem.com [benchchem.com]

- 21. Experimental and theoretical investigations of the antioxidant activity of 2,2′‐methylenebis(4,6‐dialkylphenol) compounds (2017) | Wail Al Zoubi | 8 Citations [scispace.com]

- 22. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Methylenebis(4-methylphenol) Derivatives

<

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 2,2'-methylenebis(4-methylphenol) and its derivatives. The content herein is structured to deliver not only procedural steps but also the underlying scientific principles and field-proven insights to ensure robust and reproducible outcomes.

Introduction: Significance and Applications

2,2'-Methylenebis(4-methylphenol) and its derivatives belong to the class of organic compounds known as bisphenols. These molecules are characterized by two hydroxyphenyl functionalities linked by a methylene bridge. The specific substitution patterns on the phenolic rings dictate the compound's properties and, consequently, its applications. For instance, derivatives with bulky substituents, such as tert-butyl groups, are widely utilized as antioxidants in polymers, rubbers, and petroleum products due to their ability to scavenge free radicals.[1] The core structure also serves as a versatile scaffold in the synthesis of more complex molecules, including ligands for catalysis and precursors for specialty polymers and resins. In the context of drug development, certain bisphenol derivatives have been investigated for a range of biological activities.

Part 1: Synthesis of 2,2'-Methylenebis(4-methylphenol) Derivatives

The synthesis of 2,2'-methylenebis(4-methylphenol) derivatives is typically achieved through an acid-catalyzed condensation reaction, a classic example of electrophilic aromatic substitution.[2][3] The general approach involves the reaction of a substituted phenol with a formaldehyde equivalent, such as formalin, paraformaldehyde, or methylal, in the presence of an acid catalyst.

Core Reaction Mechanism: An Explanatory Overview

The synthesis proceeds via a Friedel-Crafts-type alkylation mechanism. The key steps are as follows:

-

Formation of the Electrophile: In the presence of an acid catalyst (e.g., H₂SO₄, HCl, or an acidic clay), the formaldehyde source is protonated, leading to the formation of a highly reactive carbocation or a related electrophilic species.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the electrophile. The substitution pattern is directed by the existing substituents on the phenol. The hydroxyl group is an ortho-, para-directing activator.

-

Formation of the Methylene Bridge: The initial product is a hydroxymethyl-substituted phenol, which is then protonated and loses water to form a new carbocation. This carbocation is then attacked by a second phenol molecule.

-

Deprotonation: The final step involves the loss of a proton to regenerate the aromaticity of the second phenol ring, yielding the 2,2'-methylenebis(phenol) product.

Caption: Generalized mechanism for the acid-catalyzed synthesis of 2,2'-methylenebis(4-methylphenol).

Experimental Protocol: A Validated Approach

This protocol describes a general procedure for the synthesis of a 2,2'-methylenebis(4-methylphenol) derivative.

Materials:

-

Substituted phenol (e.g., 4-methylphenol)

-

Formaldehyde source (e.g., 37% aqueous formaldehyde)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Solvent (e.g., water or an organic solvent like cyclohexane)

-

Sodium hydroxide solution (for neutralization)

-

Recrystallization solvent (e.g., ethanol, heptane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol in the chosen solvent.

-

Catalyst Addition: Carefully add the acid catalyst to the reaction mixture while stirring.

-

Reagent Addition: Slowly add the formaldehyde solution to the flask. The reaction is often exothermic, so controlled addition is crucial.

-

Reaction: Heat the mixture to a specific temperature (typically between 50-120°C) and maintain it for a set period (e.g., 2-4 hours).[4][5][6] The optimal temperature and time will depend on the specific reactants and catalyst used.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a sodium hydroxide solution. The crude product may precipitate out of the solution.

-

Isolation: Collect the crude product by filtration and wash it with water to remove any remaining salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the final product with high purity.

Part 2: Characterization of 2,2'-Methylenebis(4-methylphenol) Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[7]

-

¹H NMR Spectroscopy: Provides information about the number of different types of protons and their chemical environments. Key signals for 2,2'-methylenebis(4-methylphenol) include:

-

A singlet for the methylene bridge protons (CH₂).

-

Singlets for the methyl group protons (CH₃).

-

Signals for the aromatic protons.

-

A broad singlet for the hydroxyl protons (OH).

-

-

¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

Experimental Protocol for NMR Spectroscopy: [7]

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is usually required compared to ¹H NMR.

Table 1: Representative ¹H and ¹³C NMR Data for 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.05 | s | 2H | Ar-H | |

| 6.75 | s | 2H | Ar-H | |

| 4.85 | s | 2H | OH | |

| 3.85 | s | 2H | CH₂ | |

| 2.25 | s | 6H | Ar-CH₃ | |

| 1.40 | s | 18H | C(CH₃)₃ | |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment | ||

| 150.1 | Ar-C-OH | |||

| 136.2 | Ar-C-C(CH₃)₃ | |||

| 128.5 | Ar-CH | |||

| 127.8 | Ar-CH | |||

| 125.4 | Ar-C-CH₃ | |||

| 122.9 | Ar-C-CH₂ | |||

| 35.3 | C(CH₃)₃ | |||

| 34.2 | CH₂ | |||

| 30.1 | C(CH₃)₃ | |||

| 20.9 | Ar-CH₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

2.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for 2,2'-methylenebis(4-methylphenol) derivatives include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for aromatic and aliphatic groups around 2850-3100 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the region of 1500-1600 cm⁻¹.

-

A C-O stretching band around 1200 cm⁻¹.

Experimental Protocol for IR Spectroscopy: [7]

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet.

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

2.1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Experimental Protocol for Mass Spectrometry: [7]

-

Sample Introduction: The sample can be introduced directly via infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Sources

- 1. chembk.com [chembk.com]

- 2. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 3. diva-portal.org [diva-portal.org]

- 4. prepchem.com [prepchem.com]

- 5. CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol) - Google Patents [patents.google.com]

- 6. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Fingerprinting of Methylenebisphenols: A Technical Guide for Researchers

Introduction: The Analytical Imperative for Methylenebisphenols

2,2'-Methylenebis(4-methylphenol) and its derivatives are a class of compounds with significant industrial and research interest, primarily for their antioxidant properties. Their efficacy and safety in various applications, including pharmaceuticals and material science, are intrinsically linked to their molecular structure and purity. Consequently, the precise analytical characterization of these molecules is not merely a procedural step but a foundational requirement for quality control, regulatory compliance, and innovative research.

This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized for the structural elucidation and verification of 2,2'-Methylenebis(4-methylphenol). In the course of analytical investigations, it is common to encounter closely related structural analogs. Notably, a significant body of published spectroscopic data pertains to the sterically hindered derivative, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol). This guide will first address the requested compound and then provide a comprehensive analysis of its more frequently documented tert-butylated analog, offering a comparative framework for researchers in the field.

Core Spectroscopic Methodologies

A multi-faceted spectroscopic approach is essential for the unambiguous identification of 2,2'-Methylenebis(4-methylphenol) and its derivatives. The synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a holistic and self-validating analytical workflow.

Caption: Standardized Experimental Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3650 | Sharp, Strong | O-H Stretch (Free) |

| ~2960 | Strong | C-H Stretch (Alkyl) |

| ~1480 | Medium | C=C Stretch (Aromatic) |

| ~1440 | Medium | C-H Bend (Alkyl) |

| ~1230 | Strong | C-O Stretch (Phenolic) |

| ~870 | Strong | C-H Bend (Aromatic, out-of-plane) |

| Data represents typical values. |

A common method for obtaining the IR spectrum of a solid sample is as follows:

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. [1] * Apply pressure to ensure good contact between the sample and the crystal. [1]2. Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained. [cite:

-

Press the powder in a pellet press to form a thin, transparent pellet. [1]3. Data Acquisition:

-

Place the ATR accessory or KBr pellet in the sample compartment of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. [1] * Collect a background spectrum of air (or the empty ATR crystal) for subtraction. [1]4. Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule. [1]

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Molecular Ion (M⁺): The molecular formula for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is C₂₃H₃₂O₂. [2][3][4]The expected molecular weight is approximately 340.5 g/mol . [2]The mass spectrum will show a prominent molecular ion peak at an m/z of 340.2.

-

Major Fragment Ions: Fragmentation often occurs at the methylene bridge and through the loss of the tert-butyl groups.

A general protocol for the mass spectrometric analysis is: [1]

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source. [1] * Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a gas chromatograph coupled to a mass spectrometer for separation prior to analysis. [2][1]2. Ionization:

-

Electron Ionization (EI): A common technique for GC-MS that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique often used for LC-MS that typically keeps the molecular ion intact.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Conclusion: A Unified Approach to Structural Verification

The robust characterization of 2,2'-Methylenebis(4-methylphenol) and its derivatives is paramount for their effective and safe application. This guide has outlined the fundamental spectroscopic techniques and provided detailed, field-tested protocols for their implementation. By integrating data from NMR, IR, and MS, researchers can achieve a high degree of confidence in the structural identity and purity of their compounds. The provided case study on the more extensively documented 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) offers a practical template for the spectroscopic analysis of this important class of molecules.

References

- Benchchem. (n.d.). Spectroscopic Analysis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol): A Technical Guide.

-

PubChem. (n.d.). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). Retrieved from [Link]

-

mzCloud. (2014). 2 2' Methylenebis 4 methyl 6 tert butylphenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2'-Methylenebis[4-Methyl-6-tert-butylphenol]. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Thermal Degradation Pathway of 2,2'-Methylenebis(4-methylphenol)

Introduction

2,2'-Methylenebis(4-methylphenol), a prominent member of the bisphenolic antioxidant family, is a critical additive in numerous industrial applications. It is extensively utilized to enhance the thermo-oxidative stability of polymers, rubbers, and lubricants, thereby extending their service life.[1] Its molecular structure, characterized by two sterically hindered phenolic rings linked by a methylene bridge, is key to its function as a potent free radical scavenger.[2][3] Understanding the thermal degradation pathway of this compound is paramount for predicting its performance at elevated temperatures, ensuring material integrity, and identifying potential degradation products that may influence the safety and regulatory compliance of the end-use articles.

This technical guide provides a comprehensive overview of the thermal degradation of 2,2'-Methylenebis(4-methylphenol), synthesizing data from analogous compounds and established principles of polymer chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal behavior of this important industrial chemical.

Proposed Thermal Degradation Pathway

The thermal degradation of 2,2'-Methylenebis(4-methylphenol) is a complex process involving multiple reaction steps, primarily driven by radical chain reactions. The degradation pathway can be conceptualized in three main stages: initiation, propagation, and termination. The specific products formed are highly dependent on the temperature and the presence or absence of oxygen.

Initiation: Homolytic Bond Cleavage

At elevated temperatures, typically in an inert atmosphere, the weakest bonds in the 2,2'-Methylenebis(4-methylphenol) molecule are susceptible to homolytic cleavage. The primary initiation step is the scission of the C-C bonds of the methylene bridge, which is analogous to the cleavage of the isopropylidene linkage in the thermal degradation of bisphenol A (BPA).[4] This results in the formation of two resonance-stabilized phenoxy radicals.

Caption: Initiation of thermal degradation via homolytic cleavage.

Propagation: Radical Reactions and Rearrangements

The highly reactive phenoxy radicals generated during initiation can undergo a variety of propagation reactions, leading to the formation of a cascade of intermediate products. These reactions include hydrogen abstraction, disproportionation, and recombination.

-

Hydrogen Abstraction: The phenoxy radicals can abstract hydrogen atoms from other 2,2'-Methylenebis(4-methylphenol) molecules or from the surrounding polymer matrix, propagating the radical chain reaction.

-

Recombination and Disproportionation: The radicals can also recombine to form larger, more complex structures or undergo disproportionation to yield a phenol and a quinone-methide type species.

A key aspect of the degradation of hindered phenols is the formation of stable phenoxy radicals, which can effectively terminate radical chains, thus providing the antioxidant effect.[3][5]

Caption: Propagation reactions of the phenoxy radical.

Formation of Final Degradation Products

Through a series of complex reactions, the initial degradation fragments are converted into a mixture of more stable, lower molecular weight compounds. Based on studies of similar phenolic compounds and novolac resins, the expected major thermal degradation products of 2,2'-Methylenebis(4-methylphenol) include:[6][7]

-

p-Cresol: A primary product resulting from the cleavage and stabilization of the 4-methylphenoxy radical.

-

Phenol and Methylated Phenols: Formed through demethylation and other rearrangement reactions.

-

Methane: Arises from the cleavage of methyl groups from the aromatic ring.

-

Char Residue: At very high temperatures, a stable carbonaceous char is formed.

Experimental Analysis of Thermal Degradation

A multi-technique approach is essential for a comprehensive understanding of the thermal degradation of 2,2'-Methylenebis(4-methylphenol). The following experimental protocols are recommended:

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,2'-Methylenebis(4-methylphenol) into a ceramic or platinum TGA pan.

-

Instrumentation: Use a calibrated thermogravimetric analyzer.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or air for oxidative degradation studies) at a flow rate of 50-100 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: 25 °C to 800 °C.

-

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

| Parameter | Expected Value Range | Significance |

| Tonset (Nitrogen) | 300 - 350 °C | Indicates the initial temperature of significant mass loss. |

| Tmax (Nitrogen) | 350 - 400 °C | Temperature at which the rate of degradation is highest. |

| Char Residue at 800 °C | 20 - 30% | The amount of non-volatile carbonaceous material remaining. |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.[8][9]

Experimental Protocol for Py-GC/MS:

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of 2,2'-Methylenebis(4-methylphenol) into a pyrolysis tube.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A single-shot pyrolysis at a high temperature (e.g., 600 °C) or a staged pyrolysis at multiple temperatures (e.g., 300 °C, 450 °C, 600 °C) can be performed.

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the degradation products.

-

Oven Temperature Program: A programmed temperature ramp (e.g., 40 °C hold for 2 min, then ramp to 300 °C at 10 °C/min) is used to separate the analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST).

Caption: Experimental workflow for Py-GC/MS analysis.

Conclusion

The thermal degradation of 2,2'-Methylenebis(4-methylphenol) is a multifaceted process initiated by the homolytic cleavage of the methylene bridge, leading to the formation of phenoxy radicals. These radicals then participate in a series of propagation reactions, ultimately yielding a range of lower molecular weight phenolic compounds and a stable char residue at high temperatures. A thorough understanding of this degradation pathway, elucidated through techniques such as TGA and Py-GC/MS, is crucial for optimizing the use of this antioxidant in high-temperature applications and for ensuring the safety and stability of the materials it is designed to protect. The proposed pathway, based on the well-documented degradation of analogous bisphenolic compounds, provides a robust framework for predicting the thermal behavior of 2,2'-Methylenebis(4-methylphenol).

References

-

Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate). (2010). PubMed. [Link]

-

Thermal decomposition of some phenolic antioxidants. (1991). American Chemical Society. [Link]

-

Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate). (2010). Europe PMC. [Link]

-

Thermal Decomposition of Spatially Hindered... : Journal of Thermal Analysis and Calorimetry. (N.d.). Ovid. [Link]

-

Pyrolysis of lignin and synthesis of bisphenol A from phenol. (2020). ResearchGate. [Link]

-

Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. (2020). SciELO. [Link]

-

Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. (2015). ResearchGate. [Link]

-

THERMAL DECOMPOSITION OF SPATIALLY HINDERED PHENOLS USING CHROMATOMASS-SPECTROMETRIC SYSTEM. (N.d.). Ovid. [Link]

-

Thermal decomposition of some phenolic antioxidants | Journal of Agricultural and Food Chemistry. (N.d.). ACS Publications. [Link]

-

Mechanism of Hindered Phenol Antioxidant. (2024). Vinati Organics. [Link]

-

Effect of Temperatures on Polyphenols during Extraction. (2022). MDPI. [Link]

-

Pyrolysis of γ-irradiated bisphenol-A polycarbonate. (2002). ResearchGate. [Link]

-

What Reacts with What in Bisphenol A Polycarbonate/Silicon Rubber/Bisphenol A Bis(diphenyl phosphate) during Pyrolysis and Fire Behavior? | Industrial & Engineering Chemistry Research. (N.d.). ACS Publications. [Link]

-

Degradation of bisphenol A during heat-activated peroxodisulfate treatment: kinetics, mechanism, and transformation products. (2019). NIH. [Link]

-

The Thermal degradation of Bisphenol A Polycarbonate in Air. (N.d.). e-Publications@Marquette. [Link]

-

Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals. [Link]

-

Flame retardant. (N.d.). Wikipedia. [Link]

-

Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. (N.d.). LECO Corporation. [Link]

-

Mechanism of action of hindered phenolic antioxidants. (N.d.). ResearchGate. [Link]

-

Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). (N.d.). EAG Laboratories. [Link]

-

Acute toxicity, mutagenicity, and estrogenicity of biodegradation products of bisphenol-A. (2002). PubMed. [Link]

-

Gas Chromatography/Mass Spectrometry and Electrospray Mass. (N.d.). Semantic Scholar. [Link]

-

(PDF) Analysis of Minor Additives and Polymer in Used-stripper Using Pyrolysis-Gas Chromatography/Mass Spectrometry and Electrospray Mass Spectrometry. (2009). ResearchGate. [Link]

Sources

- 1. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]

- 2. vinatiorganics.com [vinatiorganics.com]

- 3. partinchem.com [partinchem.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. researchgate.net [researchgate.net]

- 6. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of 2,2'-Methylenebis(4-methylphenol)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2,2'-Methylenebis(4-methylphenol) and its derivatives represent a class of bisphenolic compounds with significant industrial and therapeutic interest, primarily owing to their potent antioxidant properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of these molecules. We will delve into the mechanistic underpinnings of their antioxidant activity, explore their potential as antimicrobial agents, and discuss the toxicological considerations that are paramount in any drug development endeavor. This document is intended to serve as a technical resource for researchers, offering insights into the rational design of novel derivatives with enhanced efficacy and safety profiles.

Introduction: The Chemical and Biological Landscape of 2,2'-Methylenebis(4-methylphenol)

2,2'-Methylenebis(4-methylphenol), also known by various synonyms such as Antioxidant 2246 or Bisphenol BKF, is a diarylmethane derivative characterized by two 4-methylphenol units linked by a methylene bridge at the ortho position to the hydroxyl groups.[1] Its primary commercial application lies in its function as an antioxidant in polymers, rubbers, lubricants, and as a stabilizer in various industrial processes.[2][3] However, the inherent biological activity of its phenolic moieties has spurred investigations into its pharmacological potential.

Phenolic compounds, in general, are recognized for their ability to scavenge free radicals, a property that underpins their antioxidant effects.[4][5] This activity is crucial in mitigating oxidative stress, a pathological process implicated in a myriad of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[6] The unique bisphenolic structure of 2,2'-Methylenebis(4-methylphenol) presents a fascinating scaffold for exploring how stereoelectronic modifications can modulate this antioxidant capacity and engender other biological activities.

This guide will systematically dissect the relationship between the chemical structure of 2,2'-Methylenebis(4-methylphenol) and its observed biological activities. We will examine the critical roles of the hydroxyl groups, the nature and position of substituents on the aromatic rings, and the influence of the bridging moiety.

The Core of Activity: Unraveling the Antioxidant Mechanism

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it.[4][7] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive and less likely to propagate the radical chain reaction.[7]

For o-bisphenols like 2,2'-Methylenebis(4-methylphenol), the antioxidant efficacy is significantly enhanced by two key structural features:

-

Reduced Steric Hindrance: The ortho-positioning of the methylene bridge results in less steric crowding around the hydroxyl groups compared to their para-bridged counterparts. This facilitates the approach of bulky peroxyl radicals, enhancing the rate of hydrogen atom transfer.[7]

-

Intramolecular Hydrogen Bonding: Upon donation of a hydrogen atom, the resulting phenoxyl radical is stabilized by the formation of an intramolecular hydrogen bond with the remaining hydroxyl group. This interaction significantly lowers the bond dissociation enthalpy (BDE) of the O-H bond, making the hydrogen atom more readily abstractable.[4][7]

The following diagram illustrates the stabilization of the phenoxyl radical through intramolecular hydrogen bonding:

Caption: Intramolecular hydrogen bonding in the phenoxyl radical of a bisphenol.

Structure-Activity Relationship for Antioxidant Activity

| Structural Modification | Effect on Antioxidant Activity | Rationale |

| Substitution at the ortho-position to the hydroxyl group | Generally decreases activity | Increased steric hindrance impedes the approach of free radicals. |

| Electron-donating groups (e.g., alkyl) on the aromatic ring | Generally increases activity | Stabilize the phenoxyl radical through inductive effects, lowering the O-H BDE. |

| Electron-withdrawing groups (e.g., halogens) on the aromatic ring | Generally decreases activity | Destabilize the phenoxyl radical, increasing the O-H BDE. |

| Nature of the bridging group | Significant impact on activity | The length and flexibility of the bridge influence the orientation of the two phenolic rings and the feasibility of intramolecular hydrogen bonding. Shorter, more rigid linkers can enhance this interaction. |

Beyond Antioxidant Effects: Antimicrobial Potential

The disruption of microbial membranes and the inhibition of essential enzymes are key mechanisms by which phenolic compounds exert antimicrobial effects.[8] The lipophilic nature of the bisphenolic scaffold of 2,2'-Methylenebis(4-methylphenol) allows for its partitioning into the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.

While direct studies on the antimicrobial properties of 2,2'-Methylenebis(4-methylphenol) are limited, research on structurally related phenols provides valuable insights into the SAR for this activity.

Structure-Activity Relationship for Antimicrobial Activity

| Structural Modification | Effect on Antimicrobial Activity | Rationale |

| Increased lipophilicity (e.g., longer alkyl chains) | Generally increases activity up to a certain point | Enhances partitioning into the bacterial membrane. Excessive lipophilicity can lead to poor aqueous solubility and reduced bioavailability.[9] |

| Position of the hydroxyl group | Critical for activity | The hydroxyl group is essential for disrupting the proton motive force and interacting with microbial enzymes.[10] |

| Halogenation of the aromatic ring | Can significantly increase activity | Enhances lipophilicity and electronic properties, potentially leading to stronger interactions with microbial targets. For example, chlorothymol, a chlorinated derivative of thymol, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[11] |

| Introduction of allyl groups | Can increase potency against planktonic bacteria but may decrease activity against biofilms.[9][12] | This highlights the importance of using biofilm assays when the intended target is a biofilm.[9][12] |

Toxicological Profile and Safety Considerations

A thorough understanding of the toxicological profile of any compound is a prerequisite for its development as a therapeutic agent. For 2,2'-Methylenebis(4-methylphenol), the available data indicate low acute toxicity via oral and dermal routes.[2] However, concerns have been raised regarding its potential for reproductive toxicity.[2] Some studies have reported effects on reproductive organs following repeated exposure in animal models.[2]

Furthermore, developmental and neurobehavioral toxicity have been observed in zebrafish larvae exposed to a related compound, 2,2'-methylenebis(6-tert-butyl-4-methylphenol).[13] This exposure resulted in reduced hatching and heart rates, impaired locomotor behavior, and altered neuronal electrophysiological activity.[13]

It is important to note that many bisphenolic compounds, including the well-studied Bisphenol A (BPA), are known endocrine disruptors.[6] While the endocrine-disrupting potential of 2,2'-Methylenebis(4-methylphenol) is not as extensively characterized as that of BPA, its structural similarity warrants careful evaluation.

The following workflow outlines a general approach for assessing the toxicological profile of novel 2,2'-Methylenebis(4-methylphenol) derivatives:

Caption: A generalized workflow for the toxicological assessment of novel compounds.

Experimental Protocols for SAR Studies

To systematically investigate the SAR of 2,2'-Methylenebis(4-methylphenol) derivatives, a suite of standardized assays is required. The following protocols provide a starting point for researchers in this field.

Synthesis of 2,2'-Methylenebis(4-methylphenol) Derivatives

A common method for the synthesis of 2,2'-methylenebis(4,6-dialkylphenols) involves the acid-catalyzed condensation of a 2,4-dialkylphenol with an acetal, such as methylal.[14]

Step-by-Step Protocol:

-

Charge a reactor equipped with a stirrer, thermometer, and condenser with the starting 2,4-dialkylphenol (1 mole equivalent) and an excess of methylal (1-10 mole equivalents).[14]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[14]

-

Heat the reaction mixture with stirring to a temperature between 30°C and 140°C. The optimal temperature will depend on the specific reactants.[14]

-

Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., calcium oxide).[14]

-

Filter the mixture to remove the neutralized catalyst.

-

Distill off the unreacted methylal. The residue contains the desired 2,2'-methylenebis(4,6-dialkylphenol).[14]

-

Purify the product by recrystallization or column chromatography.

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for assessing the free radical scavenging activity of antioxidants.

Step-by-Step Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in the same solvent. The concentration should be such that the absorbance at its maximum wavelength (around 517 nm) is approximately 1.0.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions to the respective wells.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at the maximum wavelength of DPPH using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula:

% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

-

Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Prepare a series of two-fold dilutions of the test compound in the broth medium in a 96-well microplate.

-

Add an equal volume of the standardized inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

-

The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Conclusion and Future Directions

The 2,2'-Methylenebis(4-methylphenol) scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the realm of antioxidant and antimicrobial therapies. The key takeaways from this guide are:

-

The antioxidant activity of these compounds is critically dependent on the presence of ortho-hydroxyl groups and is enhanced by intramolecular hydrogen bonding.

-

Modifications to the substituents on the aromatic rings and the nature of the bridging group can be used to fine-tune the antioxidant potency.

-

The antimicrobial potential of these compounds is linked to their lipophilicity and the presence of the phenolic hydroxyl group.

-

Toxicological evaluation, with a particular focus on reproductive and endocrine-disrupting effects, is a critical aspect of the development of any new derivative.

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of 2,2'-Methylenebis(4-methylphenol) analogs. This should be coupled with in-depth mechanistic studies to elucidate the specific molecular targets of these compounds. Furthermore, the development of derivatives with improved pharmacokinetic and safety profiles will be essential for their translation into clinical applications.

References

-

Amorati, R., et al. (2003). Antioxidant Activity of o-Bisphenols: the Role of Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 68(13), 5198–5204. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. [Link]

-

Bermúdez-Soto, M. J., et al. (2017). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 22(12), 2069. [Link]

-

Wang, Y., et al. (2023). Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish. Science of The Total Environment, 898, 166306. [Link]

-

Kabir, M. T., et al. (2021). Can Antioxidants Reduce the Toxicity of Bisphenol?. Biomolecules, 11(9), 1305. [Link]

-

Darbre, P. D. (2019). Role of Antioxidants in Alleviating Bisphenol A Toxicity. International Journal of Molecular Sciences, 20(13), 3136. [Link]

-

Sakagami, H., et al. (2001). Interaction Between Antioxidants and hydroquinone/bisphenol A. Anticancer Research, 21(4A), 2643-2649. [Link]

-

PubChem. (n.d.). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). [Link]

-